molecular formula C8H9ClN4O4 B8588569 (6-Chloro-5-nitro-pyrimidin-4-ylamino)-acetic acid ethyl ester

(6-Chloro-5-nitro-pyrimidin-4-ylamino)-acetic acid ethyl ester

Cat. No. B8588569
M. Wt: 260.63 g/mol
InChI Key: HXHIHPXKVPSMEL-UHFFFAOYSA-N
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Patent
US09315517B2

Procedure details

The amino-acetic acid ethyl ester hydrochloride (1439.15 mg; 10.31 mmol; 1.00 eq.) and 4,6-dichloro-5-nitro-pyrimidine (2000.00 mg; 10.31 mmol; 1.00 eq.) in anhydrous DMF (26 mL) was added ethyl-diisopropyl-amine (3997.72 mg; 30.93 mmol; 3.00 eq.) and the mixture was stirred for 3 hours. LC-MS showed that the reaction was complete. DMF was removed and EtOAc was added. The mixture was washed with brine, dried over MgSO4 and purified through flash chromatography on silica (EtOAc in Hexane from 0% to 30%) to provide (6-chloro-5-nitro-pyrimidin-4-ylamino)-acetic acid ethyl ester 2.1 g with 78% yield; LC/MS: 261 (M+H).
Quantity
1439.15 mg
Type
reactant
Reaction Step One
Quantity
2000 mg
Type
reactant
Reaction Step One
Quantity
3997.72 mg
Type
reactant
Reaction Step One
Name
Quantity
26 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH2:7])[CH3:3].[Cl:9][C:10]1[C:15]([N+:16]([O-:18])=[O:17])=[C:14](Cl)[N:13]=[CH:12][N:11]=1.C(N(C(C)C)C(C)C)C>CN(C=O)C>[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH:7][C:14]1[C:15]([N+:16]([O-:18])=[O:17])=[C:10]([Cl:9])[N:11]=[CH:12][N:13]=1)[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
1439.15 mg
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
2000 mg
Type
reactant
Smiles
ClC1=NC=NC(=C1[N+](=O)[O-])Cl
Name
Quantity
3997.72 mg
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
26 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
DMF was removed
ADDITION
Type
ADDITION
Details
EtOAc was added
WASH
Type
WASH
Details
The mixture was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
purified through flash chromatography on silica (EtOAc in Hexane from 0% to 30%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(CNC1=NC=NC(=C1[N+](=O)[O-])Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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